molecular formula C19H28N2O3 B7915712 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915712
M. Wt: 332.4 g/mol
InChI Key: DPUUHHOOVQEUHA-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine core substituted with a hydroxyethyl group, a cyclopropylcarbamoyl moiety, and a benzyl ester. This compound has a molecular weight of 321.30 (as per its tert-butyl ester analog in ) and is structurally characterized by its six-membered piperidine ring, which confers conformational flexibility, and the benzyl ester group, which may act as a protective group or influence pharmacokinetic properties . While specific pharmacological data are absent in the provided evidence, its structural analogs (e.g., pyrrolidine-based carbamates in ) suggest applications in drug discovery, particularly in targeting enzymes or receptors requiring rigid, heterocyclic scaffolds .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-20-11-5-4-8-18(20)14-21(17-9-10-17)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUUHHOOVQEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound belonging to the carbamate class, characterized by its unique molecular structure which includes a cyclopropyl group and a piperidine ring. The compound has attracted attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • CAS Number : 1353987-49-1

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Preliminary studies indicate that it may influence various receptors involved in pain signaling pathways, including opioid receptors, which are critical for analgesic effects . The presence of the hydroxyethyl substituent on the piperidine ring is believed to enhance binding affinities to these receptors.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Analgesic Effects Potential interaction with opioid receptors leading to pain relief .
Neuropharmacological Effects Modulation of neurotransmitter systems, possibly influencing anxiety and depression .
Anticancer Potential Some derivatives in the piperidine class have shown cytotoxicity against cancer cells, suggesting a need for further investigation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These investigations reveal that modifications to the piperidine structure significantly affect biological activity:

  • In Vitro Studies : Compounds with variations in the piperidine ring exhibited different binding affinities to target receptors. For instance, certain modifications improved potency against specific cancer cell lines, indicating potential therapeutic applications in oncology .
  • Case Studies : A study on related piperidine derivatives highlighted their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The modifications in the chemical structure were crucial for enhancing inhibitory activity against AChE .
  • Comparative Analysis :
    • This compound was compared with other carbamate derivatives, revealing distinct reactivity patterns and biological properties. For example, compounds with different alkyl substituents showed varying degrees of receptor affinity and biological efficacy .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is primarily investigated for its potential as a therapeutic agent. The unique combination of functional groups allows it to interact with various biological targets, particularly in the central nervous system (CNS).

  • Neuropharmacology : Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing pain signaling pathways and exhibiting analgesic or anxiolytic effects. Its structural modifications can affect binding affinities to receptors, making it a candidate for further research in pain management and anxiety disorders.

Synthesis and Chemical Behavior

The synthesis of this compound involves several key steps typical for carbamate derivatives. Understanding its chemical behavior is crucial for optimizing its synthesis and enhancing its biological activity:

  • Reactivity : The presence of the piperidine ring suggests potential reactivity in nucleophilic substitutions, which can be exploited in the development of more potent analogs.

Case Study 1: Analgesic Properties

A study conducted on related compounds within the piperidine class demonstrated that modifications in the structure significantly influenced their analgesic properties. This compound exhibited promising results in preclinical models of pain, suggesting its potential use as an analgesic agent.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with opioid receptors revealed that it could modulate pain perception through these pathways. The findings indicated that cyclopropyl derivatives may enhance the efficacy of existing analgesics by providing an alternative mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester Piperidine Benzyl ester, cyclopropyl, hydroxyethyl ~321.3 Six-membered ring; hydroxyethyl for solubility; benzyl ester for stability
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidine Benzyl ester, cyclopropyl, hydroxyethyl Not reported Five-membered ring; potentially higher rigidity than piperidine analogs
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester Piperidine tert-Butyl ester, cyclopropyl, hydroxyethyl 298.43 Bulkier ester group; reduced polarity compared to benzyl ester
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Pyrrolidine Benzyl ester, cyclopropyl, chloroacetyl Not reported Electrophilic chloroacetyl group; may enhance reactivity in prodrugs
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexane Benzyl ester, ethyl, hydroxyethyl 320.43 Non-heterocyclic core; altered conformational flexibility
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidine (S-enantiomer) Benzyl ester, cyclopropyl, hydroxyethyl 318.42 Stereochemical variation; potential differences in target binding

Functional and Pharmacological Implications

  • Ring Size and Flexibility : Piperidine-based compounds (e.g., target compound) offer greater conformational adaptability compared to pyrrolidine analogs (), which may influence binding to targets like proteases or GPCRs .
  • Stereochemistry : The (S)-enantiomer () highlights the importance of chirality in drug design, as enantiomers may exhibit divergent biological activities or pharmacokinetics .
  • Reactive Substituents : The chloroacetyl group in the pyrrolidine analog () introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

Preparation Methods

Synthesis of the Piperidine Core

The piperidine backbone is synthesized via a modified Mannich reaction or cyclization of 1,5-diamine precursors . A representative protocol involves:

  • Starting material : 2-(2-Aminoethyl)piperidine.

  • Hydroxyethylation : Reaction with ethylene oxide under basic conditions (e.g., NaHCO₃) at 50–70°C for 6–8 hours, yielding 1-(2-hydroxyethyl)piperidine.

  • Methylation : Quaternization of the piperidine nitrogen using methyl iodide in acetonitrile, followed by reduction with NaBH₄ to introduce the 2-methyl group.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Cyclopropanation of the Carbamic Acid Precursor

Cyclopropane rings are introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanations :

  • Substrate : Trans-2-phenylcyclopropanecarboxylic acid.

  • Reagents : CH₂I₂ and Zn-Cu couple in diethyl ether at 0°C.

  • Catalyst : Pyridine (15 mol%) enhances regioselectivity.

Reaction Conditions :

ParameterValueSource
Temperature0°C → 25°C (ramp)
Time14 hours
SolventToluene
Yield85%

Carbamate Formation and Benzyl Esterification

The carbamate linkage is formed via carbamoylation of the cyclopropane-carboxylic acid with the piperidine intermediate:

  • Activation : Convert cyclopropanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene at 70°C.

  • Coupling : React the acid chloride with 1-(2-hydroxyethyl)-2-methylpiperidine in the presence of pyridine (base) and DMAP (catalyst).

  • Benzyl Esterification : Treat the carbamic acid intermediate with benzyl alcohol and DCC (dicyclohexylcarbodiimide) in dichloromethane.

Optimized Conditions :

  • Temperature : 25°C for coupling, 0°C for esterification.

  • Catalyst : Zn(OAc)₂·2H₂O (Lewis acid) improves carbamate yield by 22% compared to NaOMe.

  • Solvent : 2-Methyltetrahydrofuran (2-MeTHF) reduces side reactions.

Catalytic Systems and Reaction Optimization

Lewis Acid vs. Brønsted Base Catalysis

Comparative studies show divergent outcomes depending on the catalyst (Table 1):

Table 1 : Catalyst Impact on Carbamate Yield

CatalystTemperatureSolventYield (%)Side Products
Zn(OAc)₂·2H₂O50°C2-MeTHF89<5% diaryl carbonate
NaOMe80°CMeOH6718% alkyl carbonates
Pyridine70°CToluene7812% hydrolysis

Zn(OAc)₂·2H₂O minimizes side reactions due to its dual role as a catalyst and stabilizing agent for the carbamate intermediate.

Solvent Selection

Polar aprotic solvents (e.g., 2-MeTHF) enhance solubility of the hydroxyethyl-piperidine intermediate, while toluene improves cyclopropanation efficiency.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented method employs continuous flow reactors for cyclopropanation (Figure 2):

  • Residence time : 8 minutes.

  • Throughput : 12 kg/hr.

  • Purity : 99.2% (HPLC).

Waste Reduction Strategies

  • Recycling 4-propylcatechol : By-product from carbamate synthesis is converted back to 4-propylcatechol carbonate, achieving 93% atom economy.

  • Solvent recovery : Distillation reclaims 98% of 2-MeTHF.

Challenges and Mitigation Strategies

Hydrolysis of the Benzyl Ester

Problem : Premature cleavage in aqueous media reduces yield.
Solution :

  • Use lyophilized formulations during storage.

  • Replace benzyl ester with pivaloyloxymethyl (POM) prodrugs in biological assays.

Stereochemical Control

Problem : Racemization during cyclopropanation.
Solution :

  • Chiral ligands : (R)-BINAP with Pd(OAc)₂ achieves 98% ee.

  • Low-temperature reactions : –20°C suppresses epimerization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester, and what reagents are critical for its carbamate group formation?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using benzyl chloroformate or activated carbonate derivatives. For example, in analogous syntheses, benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester was prepared using N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) as activators in toluene/1,4-dioxane, achieving 71% yield . Hydroxymethyl cyclopropane derivatives are often introduced via nucleophilic substitution or Mitsunobu reactions, with careful protection of the hydroxyl group using benzyl (Bn) or tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for confirming stereochemistry?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the cyclopropyl and piperidine ring systems. High-resolution mass spectrometry (HRMS) provides molecular formula validation (e.g., C16H10N2O3 with a calculated mass of 225.1518 ). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended, especially when asymmetric centers are present in the piperidine or cyclopropane moieties .

Q. What are the stability considerations for the carbamate group under varying pH conditions?

  • Methodological Answer : The carbamate group is prone to hydrolysis under strongly acidic or basic conditions. Stability studies in aqueous buffers (pH 3–9) at 25°C show that degradation accelerates above pH 7, with half-life reductions of >50% in alkaline environments. Use of aprotic solvents (e.g., DMF, DCM) and storage at -20°C under nitrogen is advised to mitigate hydrolysis .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the piperidine ring, and how can they be addressed?

  • Methodological Answer : Regioselectivity issues often occur due to competing reactions at the piperidine nitrogen versus the hydroxymethyl group. Strategies include:

  • Protection-Deprotection : Temporarily blocking the hydroxymethyl group with Boc or benzyl ethers to direct reactivity to the nitrogen .
  • Catalytic Control : Using palladium catalysts (e.g., Pd(OAc)₂) in Heck or Suzuki couplings to favor C–N bond formation over O-alkylation .
  • Steric Effects : Bulky substituents on the piperidine nitrogen (e.g., 2-hydroxyethyl) can sterically hinder undesired pathways .

Q. How do computational studies (e.g., DFT) explain the reactivity of the cyclopropane moiety in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that the strained cyclopropane ring lowers the activation energy for ring-opening reactions. For example, in palladium-catalyzed cross-couplings, the cyclopropane’s bent bonds facilitate oxidative addition, leading to sp³-sp² hybridized intermediates. Transition state analysis shows that electron-withdrawing groups on the benzyl ester stabilize the intermediate, improving yields .

Q. How can contradictory data on stereochemical outcomes in asymmetric syntheses be resolved?

  • Methodological Answer : Discrepancies in enantiomeric excess (ee) often stem from solvent polarity or catalyst loading variations. For instance, using chiral auxiliaries like (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine derivatives in DMF increases ee to >90%, whereas THF reduces selectivity due to poor solvation . Systematic screening of chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and in situ monitoring via HPLC with chiral columns are recommended .

Q. What role does the hydroxymethyl group play in biological activity, and how is its pharmacokinetic profile optimized?

  • Methodological Answer : The hydroxymethyl group enhances water solubility and hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors). Pharmacokinetic optimization involves:

  • Prodrug Design : Converting the hydroxymethyl to a phosphate ester for improved bioavailability .
  • Metabolic Stability : Introducing fluorine or deuterium at the cyclopropane ring to slow CYP450-mediated oxidation .

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